Ortho vs. Para Regioisomer Lipophilicity (XLogP3) – Impact on Membrane Permeability and Formulation
Methyl 2-(morpholinomethyl)benzoate exhibits a higher computed lipophilicity (XLogP3 = 1.8) than its para-substituted isomer methyl 4-(morpholinomethyl)benzoate (XLogP3 = 1.2) [1][2]. This 0.6 log unit difference translates to a ~4-fold higher predicted partition coefficient, which can significantly alter membrane permeability and metabolic stability when the ester is used as a prodrug or late-stage intermediate.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Methyl 4-(morpholinomethyl)benzoate: XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = 0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The ~4-fold predicted lipophilicity difference can substantially impact oral absorption and CNS penetration, making the ortho isomer a preferred starting point for CNS-targeted or permeability-dependent programs.
- [1] PubChem. Methyl 2-(morpholinomethyl)benzoate. Computed Properties (XLogP3). View Source
- [2] PubChem. Methyl 4-(morpholinomethyl)benzoate. Computed Properties (XLogP3). View Source
